molecular formula C12H15N3 B1289168 5-(piperazin-1-yl)-1H-indole CAS No. 184899-15-8

5-(piperazin-1-yl)-1H-indole

Cat. No. B1289168
M. Wt: 201.27 g/mol
InChI Key: MZILCLREQQTZJP-UHFFFAOYSA-N
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Description

The compound "5-(piperazin-1-yl)-1H-indole" is a structural motif found in various pharmacologically active molecules. It is characterized by the presence of a piperazine ring attached to the 1H-indole system. This moiety is significant due to its interaction with various biological targets, including dopamine D2 receptors, serotonin reuptake sites, and 5-HT receptors, which are implicated in numerous cognitive and psychiatric disorders .

Synthesis Analysis

The synthesis of indole derivatives containing the piperazine moiety involves various strategies. For instance, the synthesis of 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines includes the formation of the piperazine ring and its subsequent attachment to the indole system . Another approach involves the fluorination of indole-piperazine compounds to improve pharmacokinetic profiles, which includes the introduction of fluorine atoms into the structure . Additionally, the synthesis of N(1)-arylsulfonyl-3-piperazinyl indole derivatives and related compounds has been reported, highlighting the versatility of synthetic methods available for these compounds .

Molecular Structure Analysis

The molecular structure of indole-piperazine derivatives has been studied using various computational methods, including density functional theory (DFT). These studies provide insights into the ground state geometry, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the interaction of these compounds with biological targets . X-ray diffraction studies have also been conducted to determine the crystal structure of specific derivatives, offering a detailed view of their molecular conformation .

Chemical Reactions Analysis

Indole-piperazine compounds can undergo various chemical reactions, including cyclization and halogenation, to yield different indole derivatives. For example, halo-derivatives of piperazine-2,5-diones can be cyclized to form pyrazino[1,2-a]indoles, which can be further modified to yield substituted indoles . These reactions are essential for the diversification of the indole-piperazine scaffold and the development of new compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-piperazine derivatives are influenced by their molecular structure. The introduction of fluorine atoms, for example, can significantly reduce the pKa of the compounds, which in turn affects their basicity, oral absorption, and bioavailability . The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are critical for the development of these compounds as therapeutic agents. The pharmacokinetic profiles of these compounds have been evaluated to ensure their suitability for clinical use .

Scientific Research Applications

1. Potential Treatment of Cognitive Disorders

5-(Piperazin-1-yl)-1H-indole derivatives have been explored for their potential in treating cognitive disorders. Nirogi et al. (2016) synthesized a series of these derivatives as 5-HT6 receptor ligands, finding that certain compounds showed potent in vitro binding affinity, selectivity, and activity in animal models of cognition (Nirogi et al., 2016).

2. Antioxidant Activity for Parkinson’s Disease

Kaczor et al. (2021) designed a compound (KAD22) as a potential dopamine D2 receptor agonist with antioxidant activity for possible treatment of Parkinson’s disease. This compound, a derivative of 5-(Piperazin-1-yl)-1H-indole, showed potent antioxidant properties, although it did not bind to the dopamine D2 receptor as initially anticipated (Kaczor et al., 2021).

3. Development of Serotonin Receptor Ligands

Research by van Niel et al. (1999) demonstrated that fluorinated 3-(3-(piperazin-1-yl)propyl)indole series of 5-HT1D receptor ligands have pharmacokinetic advantages and could maintain high affinity and selectivity for the 5-HT1D receptor, with in vitro agonist efficacy (van Niel et al., 1999).

4. Investigation in Antidepressant Properties

Heinrich et al. (2004) developed a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines, aiming to create highly selective and potent 5-HT(1A) agonists as potential pharmacological tools in studies of mood disorders. Some derivatives within this research showed significant selectivity and affinity towards the 5-HT(1A) receptor (Heinrich et al., 2004).

5. Exploration as Antitumor Agents

Andreani et al. (2008) explored compounds formed by two indole systems separated by a heterocycle like pyridine or piperazine. These novel compounds displayed significant antitumor activity in human cell line screens, indicating a successful approach in cancer research (Andreani et al., 2008).

6. Potential Use in Antimicrobial Activity

A study by Gaikwa et al. (2009) synthesized new heterocyclic compounds incorporating 5-(Piperazin-1-yl)-1H-indole, evaluating them for their antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Gaikwa et al., 2009).

Future Directions

The future directions for research on “5-(piperazin-1-yl)-1H-indole” could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in various fields .

properties

IUPAC Name

5-piperazin-1-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-12-10(3-4-14-12)9-11(1)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZILCLREQQTZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623244
Record name 5-(Piperazin-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(piperazin-1-yl)-1H-indole

CAS RN

184899-15-8
Record name 5-(Piperazin-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bis(2-chloroethyl)amine hydrochloride (3.60 g, 20.2 mmol) was added to a suspension of 5-aminoindole (2.53 g, 19.1 mmol) in ethanol (30 ml) and the mixture heated at reflux for 16 h. The mixture was allowed to cool, sodium carbonate (2.14 g, 20.2 mmol) was added and the reaction mixture heated at reflux for 8 h. The mixture was allowed to cool, filtered and the filtrate evaporated. The residue was dissolved in 1M hydrochloric acid (100 ml) and extracted with dichloromethane (2×50 ml). The aqueous phase was made basic with 4M sodium hydroxide (30 ml) and extracted with ethyl acetate (2×100 ml). The extracts were washed with brine (100 ml), combined and dried (MgSO4). The residue from evaporation of the extracts was purified by flash chromatography, eluting with dichloromethane/methanol/ammonia, to give 1-(5-indolyl)piperazine (0.71 g, 18%), as a cream solid; δH (DMSO-d6) 2.94 (4H, m, 2×piperazinyl CH2), 3.00 (4H, m, 2×piperazinyl CH2), 6.29 (1H, m, 3-H), 6.84 (1H, dd, J 9.0, 2.0 Hz, 6-H), 7.00 (1H, d, J 2.0 Hz, 2-H), 7.24 (2H, m, 4-H, 7-H), and 10.82 (1H, br s, NH).
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3.6 g
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2.53 g
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30 mL
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2.14 g
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Synthesis routes and methods II

Procedure details

A solution of 5-aminoindole (6.23 g, 47 mmol), bis(2-chloroethyl)amine hydrochloride (16.8 g, 96 mmol) and triethylamine (19 mL, 141 mmol) in butanol is heated at 100° C. for 8 hours, cooled to room temperature and concentrated in vacuo to give 9.46 g of 5-piperazin-1-yl-1H-indole.
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6.23 g
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16.8 g
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19 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

This piperazine was prepared by treatment of 5-aminoindole with and bis(2-chloroethyl)amine by a procedure analogous to the procedure described above for the preparation of 1-(1H-indol-4-yl)piperazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Yi, K Chen, H Liang, Z Wang, T Wang, K Li… - Bioorganic & Medicinal …, 2022 - Elsevier
Serotonin type 6 receptor (5-HT 6 R) has been considered as a particularly promising target for treating cognitive deficits due to the positive effects of its antagonists in a wide range of …
Number of citations: 1 www.sciencedirect.com
M Johnson, T Antonio, MEA Reith… - Journal of medicinal …, 2012 - ACS Publications
In our effort to develop multifunctional drugs against Parkinson’s disease, a structure–activity-relationship study was carried out based on our hybrid molecular template targeting D2/D3 …
Number of citations: 64 pubs.acs.org
M Johnson - 2013 - search.proquest.com
Parkinson's disease (PD) is a progressive, neurodegenerative disorder that arises primarily through the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), …
Number of citations: 7 search.proquest.com
KM Blattner - 2018 - scholarshare.temple.edu
The 5-HT7¬ receptor is the most recently discovered 5-HT receptor subtype. 5-HT7 is a GPCR that exhibits a regulatory role in many biological functions in both the central nervous …
Number of citations: 0 scholarshare.temple.edu

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